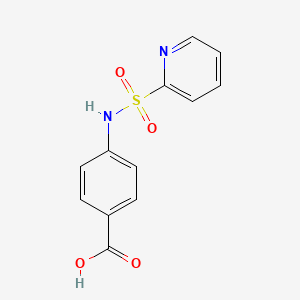
4-(Pyridine-2-sulfonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridine-2-sulfonylamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a sulfonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-2-sulfonylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Pyridine-2-sulfonylamino)benzoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties.
Coupling reactions: The benzoic acid moiety can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoic acids with various functional groups replacing the sulfonyl group.
Oxidation and reduction: Products vary depending on the specific conditions and reagents used, but can include oxidized or reduced forms of the original compound.
科学研究应用
4-(Pyridine-2-sulfonylamino)benzoic acid has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 4-(Pyridine-2-sulfonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the overall effect of the compound.
相似化合物的比较
Similar Compounds
4-(Pyridine-3-sulfonylamino)-benzoic acid: Similar structure but with the sulfonylamino group attached to the 3-position of the pyridine ring.
4-(Pyridine-4-sulfonylamino)-benzoic acid: Similar structure but with the sulfonylamino group attached to the 4-position of the pyridine ring.
4-(Pyridine-2-sulfonylamino)-phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-(Pyridine-2-sulfonylamino)benzoic acid is unique due to the specific positioning of the sulfonylamino group and the benzoic acid moiety, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H10N2O4S |
|---|---|
分子量 |
278.29 g/mol |
IUPAC 名称 |
4-(pyridin-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)14-19(17,18)11-3-1-2-8-13-11/h1-8,14H,(H,15,16) |
InChI 键 |
OAFASENZWXKNJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
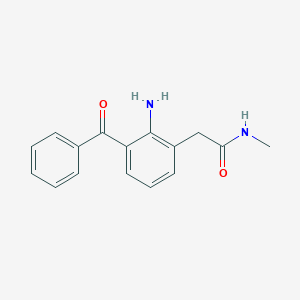
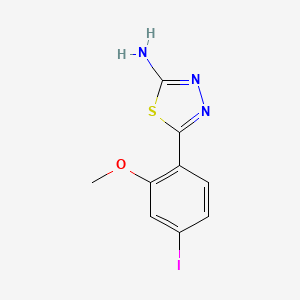

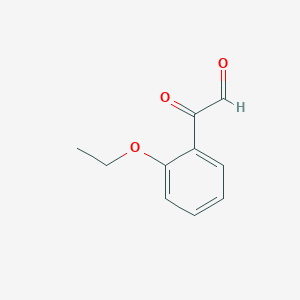
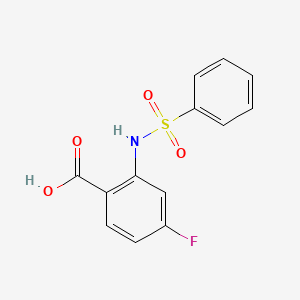
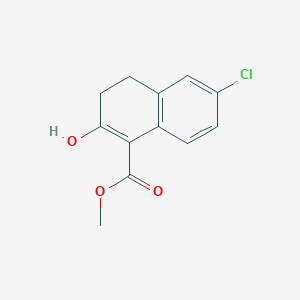
![6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine](/img/structure/B8274313.png)
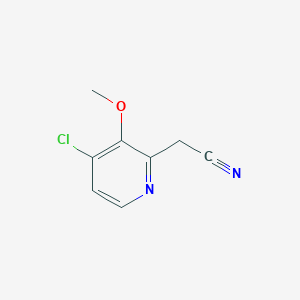
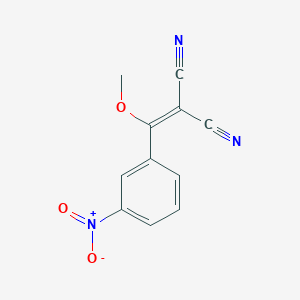
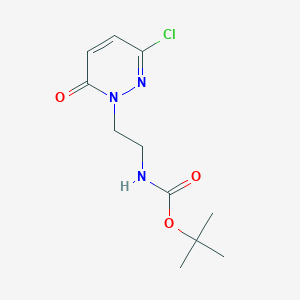
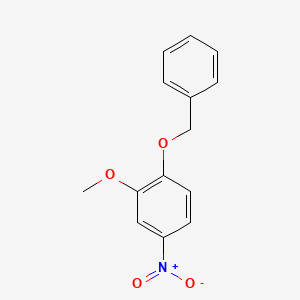
![Benzyl 3-[1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinyl]propanoate](/img/structure/B8274335.png)
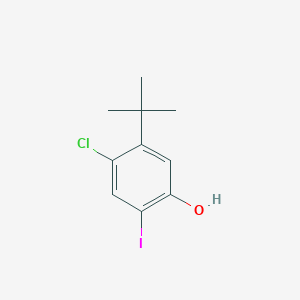
![2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid](/img/structure/B8274351.png)
